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molecular formula C8H9NO3S B8725273 4-(Oxiran-2-yl)benzene-1-sulfonamide CAS No. 566949-16-4

4-(Oxiran-2-yl)benzene-1-sulfonamide

Cat. No. B8725273
M. Wt: 199.23 g/mol
InChI Key: XJVVTZUSPCLKKE-UHFFFAOYSA-N
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Patent
US06852731B2

Procedure details

To a suspension of 4-sulfonamidostyrene (1.83 g, 0.01 mmol) and ammonium hydrogencarbonate (1.6 g, 0.02 mol) in acetonitrile/water (60 mL/30 mL) was added hydrogen peroxide (30% solution, 10 mL, 0.09). The mixture was kept in dark without stirring for 72 hours during which two portion of hydrogen peroxide (5 mL each) were introduced slowly. While HPLC showed all of the starting 4-sulfonamidostyrene was consumed, sodium thiosulfate solution (10%, 60 mL) was added slowly and stirred for 15 minutes. The mixture was extracted with dichloromethane (3×80 mL). The organic phases were combined, washed with brine and dried over magnesium sulfate. The solution was concentrated to give the crude title compound (0.52 g) as an oil.
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
ammonium hydrogencarbonate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH2:12])(=[O:11])=[O:10])=[CH:5][CH:4]=1.C(=O)([O-])[OH:14].[NH4+].OO>C(#N)C.O>[O:14]1[CH2:1][CH:2]1[C:3]1[CH:4]=[CH:5][C:6]([S:9]([NH2:12])(=[O:11])=[O:10])=[CH:7][CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)N
Name
ammonium hydrogencarbonate
Quantity
1.6 g
Type
reactant
Smiles
C(O)([O-])=O.[NH4+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N.O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)N

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced slowly
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
sodium thiosulfate solution (10%, 60 mL) was added slowly
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×80 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O1C(C1)C1=CC=C(C=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 26100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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